2-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a pyrrolidine ring and a methoxypyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core and introduce the pyrrolidine and methoxypyrazine groups through a series of coupling reactions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxypyrazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.
Benzothiazole derivatives: Known for their bioactivity and applications in medicinal chemistry.
Methoxypyrazine derivatives: Often used in flavor and fragrance industries.
Uniqueness
2-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-23-14-8-18-9-15(20-14)24-11-6-7-21(10-11)17(22)16-19-12-4-2-3-5-13(12)25-16/h2-5,8-9,11H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSIJICKCNNMBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.